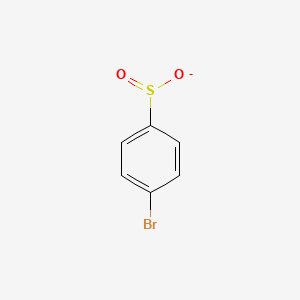

4-Bromobenzenesulfinate

Description

Sodium 4-bromobenzenesulfinate (C₆H₄BrSO₂Na) is an organosulfur compound widely used in palladium-catalyzed cross-coupling reactions. It serves as a versatile aryl source in desulfitative couplings, enabling the synthesis of complex organic molecules while retaining halogen substituents for subsequent functionalization . Its molecular structure features a bromine atom at the para position of the benzene ring, contributing to its electron-withdrawing nature, which influences its reactivity in substitution and coupling reactions .

Properties

IUPAC Name |

4-bromobenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQHDHWTVMHRH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrO2S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₄BrNaO₂S

- Molecular Weight : 239.06 g/mol

- Appearance : White to light yellow powder or crystalline solid

- Solubility : Soluble in water

Organic Synthesis

4-Bromobenzenesulfinate is extensively used as a reagent in organic synthesis. It serves as a building block for various organosulfur compounds, including:

- Sulfonamides

- Sulfones

- Thiosulfonates

These compounds are vital in synthesizing pharmaceuticals and agrochemicals.

| Compound Type | Applications |

|---|---|

| Sulfonamides | Antibiotics, anti-inflammatory drugs |

| Sulfones | Dyes, polymers |

| Thiosulfonates | Intermediates in organic synthesis |

Biological Research

In biological studies, this compound acts as a reagent for biochemical assays. Its role includes:

- Investigating enzyme-catalyzed reactions.

- Serving as a probe for studying sulfur-containing biomolecules.

Recent studies have demonstrated its potential in drug development, particularly in designing sulfonamide-based drugs that inhibit specific enzymes like carbonic anhydrase IX (CA IX), which is linked to cancer progression. The inhibition of CA IX has shown promising results in inducing apoptosis in cancer cell lines.

Medical Applications

Research indicates that derivatives of this compound exhibit significant biological activity:

- Anticancer Activity : Compounds derived from this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Some derivatives demonstrate antibacterial effects against pathogens like Staphylococcus aureus and Klebsiella pneumoniae.

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX |

| Antibacterial Activity | Significant inhibition at 50 μg/mL concentration |

Industrial Applications

In the industrial sector, this compound is employed in the production of:

- Dyes and Pigments : Used as an intermediate in dye synthesis.

- Specialty Chemicals : Acts as a precursor for various chemical reactions leading to complex organic molecules.

Case Study 1: Anticancer Drug Development

A study explored the design and synthesis of benzenesulfonamide derivatives based on this compound. These compounds exhibited selective inhibition against CA IX, suggesting their potential as anticancer agents. The research highlighted that certain derivatives could induce apoptosis significantly more than control groups .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of compounds derived from this compound. The study reported that specific analogues showed considerable inhibition against bacterial growth and biofilm formation, indicating their potential utility in treating bacterial infections .

Comparison with Similar Compounds

Research Findings and Case Studies

Chemoselective Arylation of Indoles

Deng and Luo (2012) demonstrated that sodium this compound selectively arylates N-methylindole at the C2 position in 78% yield using PdCl₂/DPEphos and O₂ . The bromine remained intact, enabling subsequent cross-coupling to install additional functionalities .

Heck-Type Reactions

In a Pd(OAc)₂/Cu(OAc)₂ system, this compound reacted with n-butyl acrylate to yield 78% of the halo-substituted cinnamate, outperforming 4-iodobenzenesulfinate (65% yield) .

Preparation Methods

Diazotization and Sulfonation of 4-Bromoaniline

This method, adapted from patent CN112759536A, involves diazotizing 4-bromoaniline to form a diazonium salt, which is subsequently converted to the sulfonyl chloride.

Reaction Steps:

-

Diazotization:

Conducted at -5°C to 0°C, this step prevents premature decomposition of the diazonium salt. -

Diazonium Salt Stabilization:

The diazonium chloride reacts with sodium fluoroborate (NaBF₄) to form a stable diazonium tetrafluoroborate salt: -

Sulfonation with Thionyl Chloride:

The diazonium salt reacts with thionyl chloride (SOCl₂) in the presence of CuCl as a catalyst:

This exothermic reaction requires strict temperature control (-5°C to 0°C) to optimize yield.

Key Data:

Sulfonic Acid Chlorination

An alternative route involves chlorinating 4-bromobenzenesulfonic acid using thionyl chloride:

This method, while straightforward, demands anhydrous conditions and reflux temperatures (70–80°C).

Reduction of Sulfonyl Chloride to Sulfinate

The final step reduces 4-bromobenzenesulfonyl chloride to the sulfinate salt using sodium sulfite (Na₂SO₃):

Optimized Conditions:

-

Solvent: Water or ethanol-water mixtures.

-

Temperature: 60–80°C under reflux.

-

Yield: 80–85% (estimated from analogous reductions).

Purification:

-

Extraction: Ethyl acetate removes organic impurities.

-

Crystallization: Cooling to -5°C precipitates the sulfinate, which is filtered and dried.

Comparative Analysis of Methods

The diazotization route offers superior yield and purity, making it preferable for large-scale production despite its multi-step nature. Conversely, sulfonic acid chlorination is less labor-intensive but suffers from lower efficiency.

Challenges and Mitigation Strategies

Diazonium Salt Instability

Diazonium salts are thermally unstable and may decompose explosively. Mitigation includes:

Byproduct Formation

Side products like sulfones (R-SO₂-R) arise during reduction. Strategies include:

-

Precise stoichiometric control of Na₂SO₃.

-

Gradual reagent addition to minimize exothermic side reactions.

Industrial Production Insights

Large-scale synthesis adopts continuous-flow reactors for diazotization and sulfonation steps, enhancing heat dissipation and yield consistency. A typical production line achieves 500–1,000 kg/month with 98% purity, catering to pharmaceutical demand .

Q & A

Q. How can sodium 4-bromobenzenesulfinate be synthesized in the laboratory?

Sodium this compound is synthesized via a two-step procedure. First, 4-bromobenzenesulfonyl chloride undergoes sulfite reduction in a refluxing water-DMSO mixture with sodium sulfite and sodium bicarbonate for 2 hours. The intermediate sodium salt is then reacted in situ with bromochloromethane (excess) and catalytic tetrabutylammonium bromide at 75°C for 8 hours, yielding the target compound with ~67% efficiency. This method avoids reliance on commercial sources, which are typically unavailable .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F for halogen analysis) to confirm structural integrity.

- Melting point determination to compare with literature values (e.g., using Reaxys or SciFinder for cross-referencing).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline derivatives are obtained) to resolve ambiguities in stereochemistry or bonding .

Q. What safety protocols are essential when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in a dry, sealed container away from oxidizing agents.

- Dispose of waste via approved chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design palladium-catalyzed desulfitative Heck reactions using this compound?

- Catalyst system : Use Pd(OAc)₂ or PdCl₂ with ligands like PPh₃.

- Oxidant requirement : Include Ag₂CO₃ or Cu(OAc)₂ to regenerate the Pd catalyst.

- Substrate tolerance : The reaction preserves aryl C-Br bonds, enabling downstream functionalization. Optimize solvent (DMF or toluene) and temperature (80–100°C) to balance yield and selectivity .

Q. How should contradictory data in catalytic efficiency studies be resolved?

- Methodology audit : Check for inconsistencies in reaction setup (e.g., oxygen/moisture sensitivity).

- Instrument calibration : Validate GC/HPLC precision and detector linearity.

- Replication : Repeat experiments with independent batches of catalyst and substrate.

- Statistical analysis : Apply ANOVA or t-tests to assess significance of observed variations .

Q. What mechanistic insights exist for the desulfitative coupling of this compound?

Proposed mechanisms involve:

- Oxidative addition : Pd(0) inserts into the S-O bond, forming a Pd-sulfinate intermediate.

- Desulfitation : SO₂ elimination generates a Pd-aryl species.

- Alkene insertion : The aryl-Pd complex couples with alkenes (e.g., styrene) to form substituted stilbenes.

- β-Hydride elimination : Final step releases the product and regenerates Pd(0). Isotopic labeling (D/H) and DFT studies can clarify rate-determining steps .

Q. How can reaction conditions be optimized to improve yields of this compound-derived products?

- Catalyst loading : Test 1–5 mol% Pd to minimize cost without sacrificing activity.

- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Additives : Explore bases (K₂CO₃) or ionic liquids to stabilize intermediates.

- Temperature gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles .

Data Management & Reporting

Q. How should researchers verify the novelty of this compound derivatives?

- Database searches : Use SciFinder or Reaxys to cross-reference CAS numbers, spectral data, and synthetic routes.

- Crystallographic validation : Submit novel structures to the Cambridge Structural Database (CSD) or Crystallography Open Database (COD) for public access .

Q. What are best practices for reporting conflicting spectral or catalytic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.